

4,6-Dichloro-5-phenylpyrimidine CAS number 3974-16-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloro-5-phenylpyrimidine

Cat. No.: B2428892

[Get Quote](#)

An In-Depth Technical Guide to **4,6-Dichloro-5-phenylpyrimidine** (CAS 3974-16-1)

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4,6-dichloro-5-phenylpyrimidine**, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will move beyond simple data recitation to offer a functional understanding of its synthesis, reactivity, and strategic application, grounded in mechanistic principles and practical considerations for researchers in drug discovery and chemical development.

Strategic Overview: The Value Proposition of a Dichlorinated Pyrimidine Scaffold

The pyrimidine core is a "privileged scaffold" in drug discovery, forming the backbone of nucleobases and numerous therapeutic agents.^{[1][2]} The subject of this guide, **4,6-dichloro-5-phenylpyrimidine**, is not merely another pyrimidine derivative; its specific arrangement of functional groups presents a unique tactical advantage for medicinal chemists.

The two chlorine atoms at the C4 and C6 positions are highly reactive leaving groups, susceptible to sequential and selective nucleophilic aromatic substitution (SNAr).^[3] This allows the molecule to function as a versatile linchpin, enabling the precise and controlled assembly of complex molecular architectures. The phenyl group at the C5 position introduces significant steric and electronic influence, modulating the reactivity of the adjacent chlorine atoms and

providing a vector for tuning the pharmacological properties of its derivatives.[\[4\]](#) Understanding how to leverage this modulated reactivity is key to its effective use.

Physicochemical and Spectroscopic Profile

A foundational understanding begins with the compound's basic properties. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source
CAS Number	3974-16-1	[5] [6] [7] [8]
Molecular Formula	C ₁₀ H ₆ Cl ₂ N ₂	[5]
Molecular Weight	225.08 g/mol	Calculated
Appearance	Solid	[5] [6]
IUPAC Name	4,6-dichloro-5-phenylpyrimidine	[5]
InChI Key	NYEOKRVTIYIBGF-UHFFFAOYSA-N	[5] [6]
Storage Conditions	Inert atmosphere, 2-8°C or -20°C, sealed from moisture	[5] [6]

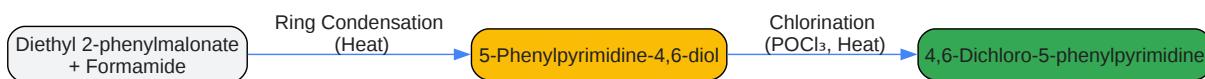
While detailed spectroscopic data requires direct experimental acquisition, typical spectral characteristics can be inferred from its structure and related compounds. For instance, analogues like 4,6-dichloro-2-methylthio-5-phenyl-pyrimidine have been characterized, providing a reference for expected NMR, FTIR, and UV-Vis spectra.[\[9\]](#)

Synthesis Pathway: From Precursors to the Core Scaffold

The most common and industrially relevant synthesis of **4,6-dichloro-5-phenylpyrimidine** involves a two-stage process: first, the construction of the pyrimidine ring to form a dihydroxy

intermediate, followed by a chlorination step. This approach is efficient and builds upon readily available starting materials.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Stage 1: Ring Formation to 5-Phenylpyrimidine-4,6-diol


The pyrimidine ring is typically constructed via a condensation reaction between a 1,3-dicarbonyl equivalent and an amidine source. For 5-substituted pyrimidines, the logical starting material is a substituted malonic ester, such as diethyl 2-phenylmalonate.

Mechanism Rationale: The reaction proceeds through the condensation of diethyl 2-phenylmalonate with formamide. The formamide acts as the N-C-N source. The reaction is driven by the formation of the stable aromatic pyrimidine ring system after tautomerization of the initial product to the more stable diol form.

Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the stable 5-phenylpyrimidine-4,6-diol to the target **4,6-dichloro-5-phenylpyrimidine** is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Mechanism Rationale: The hydroxyl groups of the pyrimidine-diol are poor leaving groups. POCl₃ acts as both a chlorinating and dehydrating agent. The reaction likely proceeds through the formation of a dichlorophosphate ester intermediate, which makes the oxygen a much better leaving group. A subsequent SNAr-type attack by a chloride ion displaces the phosphate group, yielding the desired chlorinated pyrimidine. This process is repeated for the second hydroxyl group. The use of a tertiary amine base, such as N,N-diisopropylethylamine, can be employed to scavenge the HCl generated and accelerate the reaction.[\[12\]](#)

[Click to download full resolution via product page](#)

Fig. 1: General Synthetic Workflow

Exemplary Laboratory Protocol

The following protocol is an illustrative adaptation based on established procedures for analogous compounds.[\[10\]](#)

Step 1: Synthesis of 5-Phenylpyrimidine-4,6-diol

- Combine diethyl 2-phenylmalonate (1.0 eq) and formamide (5-10 eq).
- Heat the mixture to 150-160 °C for 4-6 hours, monitoring the reaction progress by TLC.
- Cool the reaction mixture to room temperature. The product often precipitates.
- Add water to the solidified mass and stir.
- Filter the resulting solid, wash thoroughly with water and then a non-polar solvent like hexane to remove unreacted starting material.
- Dry the solid under vacuum to yield crude 5-phenylpyrimidine-4,6-diol.

Step 2: Synthesis of **4,6-Dichloro-5-phenylpyrimidine**

- Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.
- To a flask charged with 5-phenylpyrimidine-4,6-diol (1.0 eq), slowly add phosphorus oxychloride (POCl_3 , 5-10 eq) at 0 °C.
- Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction, forming a Vilsmeier-type intermediate.[\[11\]](#)
- After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This is a highly exothermic step.

- The product will precipitate as a solid. Neutralize the aqueous solution carefully with a base (e.g., NaHCO_3 or NaOH solution) to pH 7-8.
- Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization to obtain pure **4,6-dichloro-5-phenylpyrimidine**.

Reactivity and Strategic Functionalization

The synthetic utility of **4,6-dichloro-5-phenylpyrimidine** is centered on the sequential nucleophilic aromatic substitution (SNAr) of its two chlorine atoms. The pyrimidine ring is electron-deficient, which facilitates attack by nucleophiles.

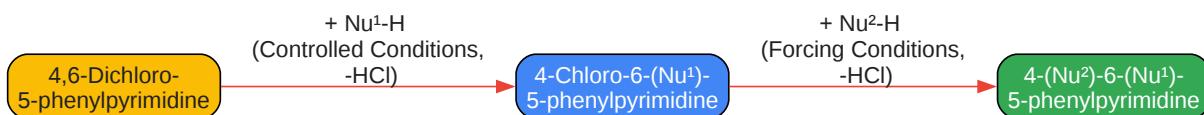
Chemoselectivity in Substitution

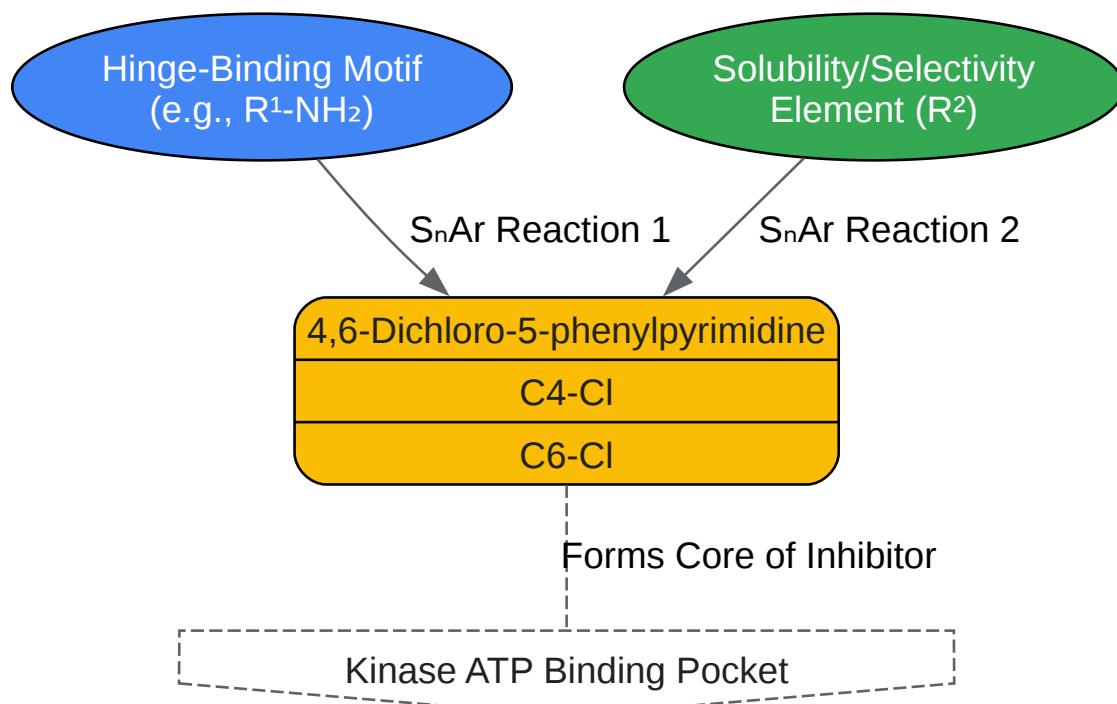
A key feature of this scaffold is the differential reactivity of the C4 and C6 positions. While electronically similar, the steric bulk of the C5-phenyl group can influence the rate of substitution, often allowing for selective mono-substitution under controlled conditions.^[4] For related 5-phenyl-dichloropyrimidines, it has been observed that the displacement of the first chlorine atom can be significantly faster than the second.^[4]

Causality of Selectivity:

- Steric Hindrance: The phenyl group can sterically hinder the approach of a nucleophile to the adjacent C4 and C6 positions. This effect is more pronounced with bulkier nucleophiles.
- Reaction Conditions: By using stoichiometric amounts of the nucleophile (1.0 equivalent) at lower temperatures, chemists can favor the formation of the mono-substituted product. Driving the reaction with excess nucleophile and higher temperatures will lead to the di-substituted product.

This chemoselectivity is a powerful tool, enabling the stepwise introduction of two different nucleophiles (Nu^1 and Nu^2) to build molecular diversity.


[Click to download full resolution via product page](#)


Fig. 2: Sequential S_NAr Reactivity

Applications in Drug Discovery: A Scaffold for Targeted Therapies

Dichloropyrimidine derivatives are foundational in the synthesis of kinase inhibitors, a major class of drugs used in oncology.^{[2][3]} Kinase inhibitors typically have a heterocyclic core that forms hydrogen bonds with the "hinge region" of the ATP-binding pocket of the target kinase. The **4,6-dichloro-5-phenylpyrimidine** scaffold is ideally suited for this role.

Strategic Role:

- **Hinge-Binding Element:** One of the positions (e.g., C4) is substituted with a nucleophile, often an amine (R^1-NH_2), that can act as a hydrogen bond donor/acceptor to interact with the kinase hinge.
- **Solubility and Selectivity Vector:** The other position (C6) is substituted with a different group (R^2) that projects out of the ATP pocket into the solvent-exposed region. This R^2 group is crucial for tuning the molecule's physicochemical properties (like solubility) and achieving selectivity for the target kinase over other kinases in the human kinome.

[Click to download full resolution via product page](#)

Fig. 3: Conceptual Role as a Kinase Inhibitor Scaffold

The versatility of this scaffold allows for the rapid generation of compound libraries through combinatorial chemistry, accelerating the structure-activity relationship (SAR) studies necessary for lead optimization in drug discovery programs.[13]

Safety and Handling

As a dichlorinated heterocyclic compound and a reactive intermediate, **4,6-dichloro-5-phenylpyrimidine** must be handled with appropriate care.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

- Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a chemical fume hood. Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

Conclusion

4,6-Dichloro-5-phenylpyrimidine is a high-value, strategic building block for chemical synthesis and drug discovery. Its true potential is unlocked not just by recognizing its structure, but by understanding the nuanced interplay of its reactive sites. The ability to perform selective, sequential SNAr reactions, guided by the steric influence of the C5-phenyl group, provides chemists with a reliable and versatile platform for constructing novel molecules with therapeutic potential, particularly in the realm of targeted therapies like kinase inhibitors. This guide serves as a foundational resource for researchers aiming to harness the full synthetic power of this important intermediate.

References

- Sun, S., Liu, Y., Liu, Q., Zhao, Y., & Dong, D. (2004). One-Pot Synthesis of Substituted Pyridines via the Vilsmeier–Haack Reaction of Acyclic Ketene-S,S-acetals. *SYNLETT*, 2004(10), 1731–1734. [\[Link\]](#)
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [\[Link\]](#)
- Lynch, D. E. (2001). 4,6-Dichloro-2-methylthio-5-phenylpyrimidine.
- Dong, D., Liu, Y., Zhao, Y., & Sun, S. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier–Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. *Organic Letters*, 9(18), 3465–3468. [\[Link\]](#)
- 4,6-Dichloro-2-methylthio-5-phenyl-pyrimidine. SpectraBase. [\[Link\]](#)
- Dong, D., Liu, Y., Wang, H., Zhao, Y., & Sun, S. (2008). Vilsmeier–Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. *The Journal of Organic Chemistry*, 73(3), 967–972. [\[Link\]](#)
- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- 4,6-dichloro-5-nitro-2-phenylpyrimidine. ChemBK. [\[Link\]](#)
- Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles.
- Method for producing 4,6-dichloro-5-fluoropyrimidine.
- Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

- An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. *Asian Journal of Chemistry*. [Link]
- Pyrimidine, 4,6-dichloro-. NIST WebBook. [Link]
- Process for preparing 4,6-dichloro-pyrimidine.
- The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 4,6-Dichloro-5-methylpyrimidine. PubChem. [Link]
- Pyrimidine - Synthesis & Reactions. YouTube. [Link]
- De novo pyrimidine synthesis steps, p
- Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
- Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Pyrimidine Synthesis. YouTube. [Link]
- The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery. inno-chem.com. [Link]
- Recent applications of click chemistry in drug discovery. PubMed. [Link]
- 4,6-Dichloro-5-methoxypyrimidine.
- Phytochemicals in Drug Discovery—A Confluence of Tradition and Innov

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 4,6-Dichloro-5-phenylpyrimidine | 3974-16-1 [sigmaaldrich.com]
- 6. 4,6-Dichloro-5-phenylpyrimidine | 3974-16-1 [sigmaaldrich.com]
- 7. PyriMidine, 4,6-dichloro-5-phenyl- | 3974-16-1 [chemicalbook.com]
- 8. arctomsci.com [arctomsci.com]
- 9. spectrabase.com [spectrabase.com]

- 10. atlantis-press.com [atlantis-press.com]
- 11. US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 12. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,6-Dichloro-5-phenylpyrimidine CAS number 3974-16-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2428892#4-6-dichloro-5-phenylpyrimidine-cas-number-3974-16-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com